2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant attention due to its unique structural features and potential pharmacological properties. This compound belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions often include aldehydes or isatin, malononitrile, and β-ketoesters, along with various enolizable C-H-activated acidic compounds and phenols. The reactions can be catalyzed or non-catalyzed, depending on the desired conditions and outcomes . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex molecules.
Medicine: Due to its pharmacological properties, it is being explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, such as 2-amino-3-cyano-4-aryl-4H-chromenes and 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substituents, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N4O4/c1-4-32-20-9-8-18(12-21(20)33-5-2)23-19(13-27)25(28)34-22-11-16(3)30(26(31)24(22)23)15-17-7-6-10-29-14-17/h6-12,14,23H,4-5,15,28H2,1-3H3 |
InChI Key |
UZDNPYIDLZZAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CN=CC=C4)N)C#N)OCC |
Origin of Product |
United States |
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